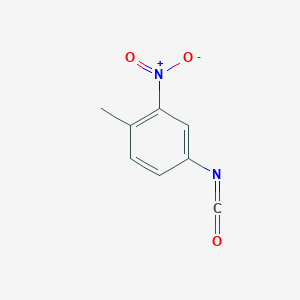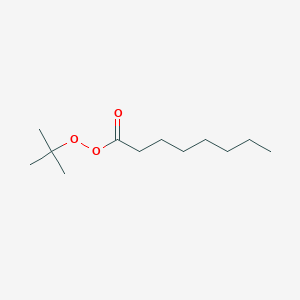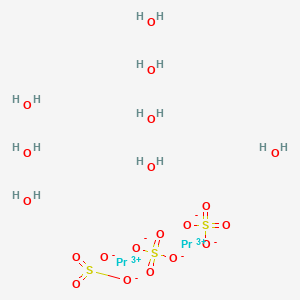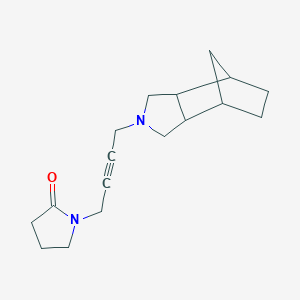
4-Methyl-3-nitrophenyl isocyanate
説明
Synthesis Analysis The synthesis of 4-Methyl-3-nitrophenyl isocyanate and related compounds involves complex reactions. For instance, a study on 4-nitrophenyl N-methyl- and N-alkylcarbamates demonstrates an efficient biphasic method for preparing these compounds, offering a safer alternative to highly toxic methyl isocyanate (Peterson, Houguang, & Ke, 2006). Moreover, the reaction of 2-nitrophenyl isocyanide introduces it as a convertible isocyanide, efficiently synthesizing the fused gamma-lactam beta-lactone bicycle of proteasome inhibitor omuralide (Gilley & Kobayashi, 2008).
Molecular Structure Analysis The molecular structure of 4-Methyl-3-nitrophenyl isocyanate can be deduced from vibrational spectra studies, which provide insights into the compound's conformational and harmonic frequency analyses. Such studies have been performed on isocyanates, revealing the presence of stable conformers and the impact of substituents on phenyl ring strain (Tonannavar, Prasannakumar, Savanur, & Yenagi, 2012).
Chemical Reactions and Properties 4-Methyl-3-nitrophenyl isocyanate participates in various chemical reactions, highlighting its versatility. For example, the synthesis of new substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones from substituted phenyl isocyanates showcases the reactivity of these compounds under specific conditions (Sedlák, Keder, Hanusek, & Růžička, 2005). Additionally, the synthesis of benzannulated N-heterocyclic carbene ligands from 2-nitrophenyl isocyanide demonstrates innovative approaches to generating complex molecules (Hahn, García Plumed, Münder, & Lügger, 2004).
Physical Properties Analysis The study of physical properties is crucial for understanding the behavior and applications of 4-Methyl-3-nitrophenyl isocyanate. Research on the crystal structure of related compounds, such as methyl 4-hydroxy-3-nitro-2-(4-nitrophenyl)-5-(1,1,1-triphenyl-λ5-phosphanylidene)-1,3-cyclopentadiene-1-carboxylate, offers insights into the intermolecular interactions and stability of these substances (Alizadeh, 2005).
Chemical Properties Analysis Exploring the chemical properties of 4-Methyl-3-nitrophenyl isocyanate, including its reactivity and interaction with other molecules, is fundamental for its application in various fields. Studies such as the novel reactions of arylmalonate carbanions with phenyl isocyanate, resulting in carbamates by 1,3-C→N migration, highlight the unique reactivity patterns and synthetic potential of these compounds (Linchenko, Krasnova, Petrovskii, Garbuzova, Khrustalev, & Gololobov, 2007).
科学的研究の応用
Synthesis of Polymers
- Application Summary : 4-Methyl-3-nitrophenyl isocyanate (4-MNP) is used in the synthesis of polymers like hydrogels and polyurethanes .
- Method of Application : The mechanism of action of 4-MNP stems from its ability to react with nucleophiles such as hydroxyl groups and amines. This reaction follows a nucleophilic substitution pathway, wherein the hydroxyl group of 4-MNP is replaced by the isocyanate group of HNCO .
- Results or Outcomes : The reaction typically yields 4-MNP and an alcohol byproduct .
Development of Biocompatible Materials
- Application Summary : 4-MNP is used in the development of biocompatible materials .
- Results or Outcomes : The outcomes of these reactions can also vary widely, but the goal is generally to produce a material that can interact with biological systems without causing adverse reactions .
Synthesis of Organometallic Compounds
- Application Summary : 4-MNP plays a crucial role in the synthesis of various organometallic compounds such as organolithium and organozinc compounds .
- Results or Outcomes : The outcomes of these reactions can also vary widely, but the goal is generally to produce a specific organometallic compound .
Pharmaceutical Intermediates
- Application Summary : 4-Methyl-3-nitrophenyl isocyanate is used as a pharmaceutical intermediate .
- Results or Outcomes : The outcomes of these reactions can also vary widely, but the goal is generally to produce a specific pharmaceutical compound .
Synthesis of Diverse Compounds and Materials
Safety And Hazards
特性
IUPAC Name |
4-isocyanato-1-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-6-2-3-7(9-5-11)4-8(6)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIORBBLUSMONPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065500 | |
| Record name | 4-Methyl-3-nitrophenylisocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-nitrophenyl isocyanate | |
CAS RN |
13471-69-7 | |
| Record name | 4-Isocyanato-1-methyl-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13471-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 4-isocyanato-1-methyl-2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013471697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitro-4-isocyanatotoluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158456 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 4-isocyanato-1-methyl-2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methyl-3-nitrophenylisocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-3-nitrophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B77905.png)






![2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole](/img/structure/B77917.png)



